5-Amino-3,3-diethoxy-5-iminopentanoic acid
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Overview
Description
5-Amino-3,3-diethoxy-5-iminopentanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, an imino group, and two ethoxy groups attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-diethoxy-5-iminopentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of diethyl malonate with an appropriate amine under acidic conditions to form the desired product. The reaction typically proceeds as follows:
Starting Materials: Diethyl malonate and an appropriate amine.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Procedure: The diethyl malonate is first activated by the acid catalyst, followed by the addition of the amine. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,3-diethoxy-5-iminopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
5-Amino-3,3-diethoxy-5-iminopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3,3-diethoxy-5-iminopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A structurally related compound with similar functional groups.
5-Aminovaleric acid: Another related compound with a similar backbone.
Uniqueness
5-Amino-3,3-diethoxy-5-iminopentanoic acid is unique due to the presence of both ethoxy and imino groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H18N2O4 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-amino-3,3-diethoxy-5-iminopentanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-3-14-9(15-4-2,5-7(10)11)6-8(12)13/h3-6H2,1-2H3,(H3,10,11)(H,12,13) |
InChI Key |
NLMHQXKVSZFZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=N)N)(CC(=O)O)OCC |
Origin of Product |
United States |
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